REACTION_CXSMILES
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[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C(N(CC)CC)C.[NH2:19][CH2:20][C:21]1[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=1>C1(C)C(C)=CC=CC=1>[N:24]1[CH:25]=[CH:26][C:21]([CH2:20][N:19]2[C:1](=[O:11])[C:2]3[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:4]2=[O:6])=[CH:22][CH:23]=1
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Name
|
|
Quantity
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148 g
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Type
|
reactant
|
Smiles
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C1(C=2C(C(=O)O1)=CC=CC2)=O
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Name
|
|
Quantity
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15 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
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108 g
|
Type
|
reactant
|
Smiles
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NCC1=CC=NC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting solid was collected by filtration
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Type
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TEMPERATURE
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Details
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by heating 235 g (0.88 mol) to the melt stage for 15 min
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Duration
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15 min
|
Type
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TEMPERATURE
|
Details
|
to cool slightly
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Type
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ADDITION
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Details
|
2.5 L of ethanol was added to the warm reaction mixture
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Type
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FILTRATION
|
Details
|
the solution filtered
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Type
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TEMPERATURE
|
Details
|
Upon cooling
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Type
|
CUSTOM
|
Details
|
the mixture crystallized
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CN1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 188 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |